REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.O[C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][O:8][C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=2)[CH:16]=[O:17])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(CO)C=C1)C
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
Stir at room temperature under anhydrous atmosphere until the reaction
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
Concentrate the solution in vacuo
|
Type
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ADDITION
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Details
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dilute with a small quantity of ethyl ether
|
Type
|
FILTRATION
|
Details
|
Filter any precipitate
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrat in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(COC=2C=C(C=O)C=CC2)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |